Metabolic N–O Bond Scission: 3-Carboxamide Scaffold Prevents DHODH-Dependent Hepatotoxicity Compared with 4-Carboxamide (Leflunomide) Scaffold
The 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) is metabolically differentiated from the 5-methylisoxazole-4-carboxamide scaffold (leflunomide/teriflunomide) by the bond cleaved during metabolism. Leflunomide undergoes N–O bond scission to produce teriflunomide, a DHODH inhibitor linked to liver toxicity and teratogenicity. In UTL-5b (5-methylisoxazole-3-carboxamide), the N–O bond is not cleaved; instead, the peptide bond is hydrolyzed [1]. UTL-5b and its metabolites do not inhibit DHODH in vitro, whereas leflunomide's active metabolite teriflunomide inhibits DHODH (IC₅₀ ~10 nM) [1]. UTL-5 compounds exhibit lower acute toxicity than leflunomide (LD₅₀ 100–250 mg/kg oral in rodents for leflunomide), and the hepatotoxic potential of leflunomide is converted to a liver-protective effect in UTL-5b/UTL-5g while retaining anti-inflammatory and anti-arthritic efficacy [1][2].
| Evidence Dimension | Metabolic pathway, DHODH inhibition, acute toxicity, and hepatic safety |
|---|---|
| Target Compound Data | 5-Methylisoxazole-3-carboxamide (UTL-5b): N–O bond NOT cleaved; peptide bond hydrolyzed; no DHODH inhibition in vitro; lower acute toxicity than leflunomide; liver protective effect. |
| Comparator Or Baseline | 5-Methylisoxazole-4-carboxamide (leflunomide): N–O bond cleaved to teriflunomide; DHODH IC₅₀ ~10 nM; hepatotoxic label warning; LD₅₀ 100–250 mg/kg oral. |
| Quantified Difference | Qualitative switch from hepatotoxic (4-carboxamide) to hepatoprotective (3-carboxamide); DHODH inhibition abolished in 3-carboxamide scaffold. Acute toxicity lower in UTL-5 series (exact fold-change not numerically reported but directionally consistent across all tested UTL-5 compounds). |
| Conditions | In vitro DHODH enzyme assay; rodent acute toxicity studies; metabolic profiling in vivo (rat). Review article summarizing primary data from the UTL-5 development program. |
Why This Matters
Procurement of the 3-carboxamide rather than the 4-carboxamide regioisomer avoids the DHODH-mediated hepatotoxicity liability inherent to the leflunomide scaffold, which is a critical safety differentiation for drug discovery programs targeting inflammatory or autoimmune indications.
- [1] Song Y, Zhang Y, Lee A-R, Huang W-H, Chen BD, Palfey BA, Shaw J. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Curr Pharm Des. 2014;20(1):146-152. doi:10.2174/13816128113199990584. View Source
- [2] ChemicalBook. Leflunomide safety profile: LD₅₀ 100–250 mg/kg (acute oral toxicity, rodent). View Source
